![molecular formula C12H7F3N4O2 B6141082 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 5845-72-7](/img/structure/B6141082.png)
5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic compound that has been the focus of scientific research for its potential use in various fields. This compound has shown promising results in biochemical and physiological studies, making it a subject of interest for future research.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of various kinases and phosphatases, which play important roles in cellular signaling and regulation.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects on the body. This compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation in various cell types.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments include its high potency and selectivity for certain enzymes and signaling pathways. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. These include:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in vivo
2. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases
3. Development of new synthesis methods for this compound to improve its yield and purity
4. Exploration of the potential use of this compound in other fields, such as materials science and catalysis.
In conclusion, this compound is a promising synthetic compound that has shown potential in various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis method for 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 2-amino-5-(2-furyl)pyrazolo[1,5-a]pyrimidine with trifluoroacetic anhydride in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified using various methods.
Scientific Research Applications
5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied for its potential use in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.
properties
IUPAC Name |
5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O2/c13-12(14,15)9-4-7(8-2-1-3-21-8)18-11-6(10(16)20)5-17-19(9)11/h1-5H,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJDHCSDQRARAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362313 |
Source
|
Record name | STK376898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5845-72-7 |
Source
|
Record name | STK376898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.